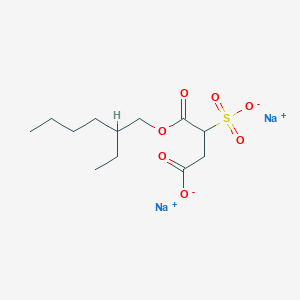

Disodium Mono(2-ethylhexyl) Sulfosuccinate

Description

Contextualization within Anionic Surfactant Chemistry Research

Anionic surfactants represent a major class of surface-active agents characterized by a negatively charged head group. Within this class, sulfosuccinates are particularly noteworthy for their excellent wetting, emulsifying, and dispersing properties. atamankimya.comresearchgate.net They are synthesized by the esterification of maleic anhydride (B1165640) with an alcohol, in this case, 2-ethylhexanol, to form a monoester. This intermediate is then treated with sodium bisulfite, which adds across the double bond to introduce the sulfonate group. esteem-india.comchemicalbook.comwikipedia.org

Table 1: General Comparison of Sulfosuccinate (B1259242) Monoesters and Diesters

| Characteristic | Sulfosuccinate Monoester (e.g., Disodium (B8443419) Mono(2-ethylhexyl) Sulfosuccinate) | Sulfosuccinate Diester (e.g., Disodium Di(2-ethylhexyl) Sulfosuccinate) |

|---|---|---|

| Number of Hydrophobic Tails | One | Two |

| Number of Hydrophilic Groups | Two (Sulfonate and Carboxylate) | One (Sulfonate) |

| General Water Solubility | Higher | Lower, more soluble in organic solvents |

| Foaming Properties | Good Foamer | Low Foamer |

| Primary Function | Detergent, Foaming Agent, Mild Surfactant | Wetting Agent, Emulsifier, Dispersant |

Significance as a Sulfosuccinate Monoester in Colloidal and Interfacial Science

In colloidal and interfacial science, the primary function of a surfactant is to adsorb at interfaces (e.g., air-water or oil-water) and lower the surface or interfacial tension. atamanchemicals.com The molecular structure of Disodium Mono(2-ethylhexyl) Sulfosuccinate, featuring a single hydrophobic tail and a hydrophilic head with two anionic charges (sulfonate and carboxylate), makes it an effective agent for this purpose. researchgate.net This dual-charge head group increases its hydrophilicity and influences its orientation and packing at interfaces.

A critical parameter in the study of surfactants is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to self-assemble into aggregates known as micelles. researchgate.net This aggregation is a hallmark of surfactant behavior in solution. While specific CMC data for this compound is not extensively documented in readily available literature, studies on analogous monoalkyl sulfosuccinates show they generally possess lower CMC values than the corresponding diesters. researchgate.net For instance, the well-studied diester, Disodium Di(2-ethylhexyl) Sulfosuccinate (also known as DOSS or AOT), has a reported CMC of 1.80 mM. nih.gov The ability of monoesters to lower surface tension effectively makes them significant in research areas focused on creating stable emulsions and dispersions.

The branched nature of the 2-ethylhexyl group in the monoester structure creates steric hindrance, which affects how the molecules pack into micelles and adsorb at interfaces. This can lead to less efficient packing compared to linear alkyl chains, influencing properties like the surface area occupied per molecule. The compound's ability to form micelles is crucial for its application as a solubilizing agent, where it can encapsulate hydrophobic substances within the micellar core in an aqueous environment. Conversely, the diester, DOSS, is well-known for its ability to form reverse micelles in non-polar solvents, a property leveraged in various advanced applications like microemulsion polymerization. nih.govresearchgate.netspringerprofessional.deosti.gov The structural characteristics of the monoester suggest it is more suited for creating conventional oil-in-water emulsions.

Table 2: Physicochemical Data of Related Sulfosuccinate Surfactants

| Compound Name | Abbreviation | Type | Critical Micelle Concentration (CMC) | Reference |

|---|---|---|---|---|

| Disodium Di(2-ethylhexyl) Sulfosuccinate | DOSS / AOT | Diester | 1.80 mM | nih.gov |

| Ethoxylated Sodium Monooctyl Sulfosuccinates | E(n)SMOSS | Monoester (Ethoxylated) | Generally lower than DOSS | researchgate.net |

| Disodium Lauryl Sulfosuccinate | diSLSS | Diester* | No distinct CMC observed by surface tension | researchgate.net |

Note: While named "lauryl," diSLSS is structurally a diester.

Structure

2D Structure

Properties

IUPAC Name |

disodium;4-(2-ethylhexoxy)-4-oxo-3-sulfonatobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O7S.2Na/c1-3-5-6-9(4-2)8-19-12(15)10(7-11(13)14)20(16,17)18;;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,16,17,18);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHSMGYKTFKJAZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Na2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Pathways and Structural Elucidation of Disodium Mono 2 Ethylhexyl Sulfosuccinate

Established Synthetic Routes for Sulfosuccinate (B1259242) Monoesters

The industrial production of disodium (B8443419) mono(2-ethylhexyl) sulfosuccinate is primarily accomplished through two main synthetic strategies. These routes are designed to efficiently introduce the sulfonate group and the 2-ethylhexyl ester functionality to the succinate (B1194679) backbone.

Esterification of Maleic Anhydride (B1165640) with 2-Ethylhexanol Followed by Sulfonation

A widely employed method for synthesizing sulfosuccinate monoesters involves a two-step process. researchgate.net The initial step is the esterification of maleic anhydride with a specific alcohol, in this case, 2-ethylhexanol. researchgate.netresearchgate.netresearcher.life This reaction opens the anhydride ring to form a maleic acid monoester. The reaction conditions can be controlled to favor the formation of the monoester over the diester. researchgate.net

The subsequent step is the sulfonation of the double bond within the maleic monoester. researchgate.netresearchgate.net This is typically achieved by reacting the monoester with a sulfonating agent, such as sodium bisulfite. researchgate.netchemicalbook.com The addition of the sulfite (B76179) occurs across the carbon-carbon double bond, resulting in the formation of the desired disodium mono(2-ethylhexyl) sulfosuccinate. wikipedia.org This method allows for a high degree of control over the final product structure.

Direct Esterification of Sulfosuccinic Acid with 2-Ethylhexanol

An alternative, though less common, approach is the direct esterification of sulfosuccinic acid with 2-ethylhexanol. In this single-step process, the pre-formed sulfosuccinic acid is reacted with the alcohol to create the monoester. This method circumvents the need for a separate sulfonation step. However, controlling the reaction to selectively produce the monoester without the formation of diester by-products can be challenging.

Investigation of By-product Formation During Sulfosuccinate Synthesis

The synthesis of sulfosuccinates is not always a perfectly selective process, and the formation of by-products can occur. Understanding and characterizing these impurities is crucial for ensuring the quality and performance of the final product.

Methodologies for Purity Assessment of this compound

Ensuring the purity of this compound is critical for its intended applications. A variety of analytical techniques are employed to identify and quantify the main component and any potential impurities.

High-performance liquid chromatography (HPLC) is a powerful tool for separating and quantifying the components of a sulfosuccinate mixture. researchgate.net Different detectors, such as ultraviolet (UV), conductivity, and evaporative light scattering detectors (ELSD), can be used in conjunction with HPLC to analyze these compounds. researchgate.net For the detailed structural confirmation of the synthesized monoester and any by-products, spectroscopic methods are indispensable. Fourier-transform infrared spectroscopy (FTIR) is used to identify the characteristic functional groups present in the molecule. ripublication.comnih.gov Nuclear magnetic resonance (NMR) spectroscopy, including both ¹H-NMR and ¹³C-NMR, provides detailed information about the molecular structure, confirming the successful synthesis of the target compound. ripublication.comnih.gov

Below is a table summarizing the analytical techniques used for purity assessment:

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main product and impurities. researchgate.net |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. ripublication.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. ripublication.comnih.gov |

Interfacial and Colloidal Phenomena of Disodium Mono 2 Ethylhexyl Sulfosuccinate

Surface Activity and Wetting Dynamics Research

The performance of Disodium (B8443419) Mono(2-ethylhexyl) Sulfosuccinate (B1259242) as a surfactant is fundamentally linked to its ability to alter the properties of interfaces. This section explores the equilibrium and dynamic aspects of its surface activity and the resulting impact on wetting phenomena.

Equilibrium Surface Tension Measurements and Adsorption Isotherms

The mechanism of action for sulfosuccinate compounds like Disodium Mono(2-ethylhexyl) Sulfosuccinate involves their capacity to lower surface tension and establish micelles, which enables the solubilization of hydrophobic substances within aqueous environments. The surfactant molecules arrange themselves at the air-water interface, disrupting the cohesive energy between water molecules and thereby reducing the surface tension.

The adsorption behavior of surfactants at an interface can be described by adsorption isotherms. For related monoalkyl sulfosuccinate surfactants, adsorption states on surfaces have been analyzed. researchgate.net While specific isotherm data for this compound is not extensively documented in dedicated studies, the behavior of similar anionic surfactants is often described using models like the Langmuir or Freundlich isotherms. ssu.ac.ir For instance, studies on sodium bis(2-ethylhexyl) sulfosuccinate (a diester) on nanoparticles have utilized adsorption isotherm measurements to understand its interaction and dispersion properties. nih.gov Research on other phthalate (B1215562) esters has shown that the Langmuir isotherm model can effectively describe the adsorption process, indicating the formation of a monolayer of adsorbate on the adsorbent surface under optimal conditions. ssu.ac.ir

Comparative studies on ethoxylated sodium monoalkyl sulfosuccinates demonstrate their surface properties. The effectiveness of a surfactant is often quantified by the surface tension at the critical micelle concentration (γCMC). Lower γCMC values indicate more effective reduction of surface tension.

Table 1: Surface Tension Properties of Related Ethoxylated Monoalkyl Sulfosuccinate Surfactants at 25°C

| Surfactant | CMC (mol/L) | γCMC (mN/m) |

| Ethoxylated Sodium Monooctyl Sulfosuccinate (9 EO units) | 1.1 x 10⁻⁴ | 33.0 |

| Ethoxylated Sodium Monolauryl Sulfosuccinate (9 EO units) | 8.0 x 10⁻⁵ | 35.5 |

| Sodium Dioctyl Sulfosuccinate (SDOSS) (for comparison) | 1.2 x 10⁻³ | 28.5 |

| Data sourced from a study on ethoxylated sodium monoalkyl sulfosuccinates. researchgate.net |

Dynamic Surface Tension and Adsorption Kinetics

The efficiency of a surfactant in processes requiring rapid interface formation, such as foaming or emulsification, depends on its dynamic surface tension and adsorption kinetics. Surfactants with fast adsorption kinetics can quickly lower the surface tension of a newly formed interface. cosoonchem.com The study of adsorption kinetics often involves fitting experimental data to kinetic models, such as the pseudo-first-order and pseudo-second-order models, to determine the rate-limiting steps of the adsorption process. ssu.ac.irresearchgate.net For some adsorption systems, the process is best described by the pseudo-second-order model, which suggests that chemisorption is a significant part of the rate-limiting step. ssu.ac.irresearchgate.net

While specific kinetic data for this compound is limited, research on related compounds provides insight. For example, compositions containing the diester, sodium di-2-ethylhexyl sulfosuccinate, are noted for providing advantageously low dynamic surface tension, which is crucial for their use as wetting agents in dynamic applications. google.com

Mechanisms of Wetting on Hydrophobic Substrates

This compound and related compounds are effective wetting agents due to their ability to significantly reduce the interfacial tension between a liquid and a solid surface. atamanchemicals.compcc.eu This reduction facilitates the spreading of the liquid across the surface. The unique molecular structure of these surfactants allows for a strong wetting effect, even on highly hydrophobic materials. atamanchemicals.compcc.eu

The mechanism involves the adsorption of surfactant molecules onto the hydrophobic substrate, with the hydrophobic tail orienting towards the substrate and the hydrophilic head group facing the aqueous phase. This orientation effectively lowers the contact angle of the water droplet on the surface, promoting wetting. pcc.eu The wetting ability of sulfosuccinate solutions has been demonstrated through methods like the Draves test, which shows excellent wettability even at low concentrations. cosoonchem.com

Micellization and Aggregate Formation Studies

Above a certain concentration, surfactant monomers in solution self-assemble into organized structures known as micelles. This phenomenon is a defining characteristic of surfactants and is crucial for their function in detergency, solubilization, and emulsification.

Determination of Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is the minimum surfactant concentration at which micelle formation begins. wikipedia.org It is a key parameter indicating the efficiency of a surfactant; a lower CMC signifies that less surfactant is needed to saturate the interfaces and form micelles. researchgate.net The CMC can be determined by measuring a physical property of the surfactant solution, such as surface tension, conductivity, or fluorescence, as a function of concentration. acs.org A distinct change in the slope of the plotted data indicates the onset of micellization. wikipedia.org

For the related diester, sodium di(2-ethylhexyl) sulfosuccinate (DOSS), the critical aggregation concentration has been reported as 1.80 mM. nih.gov Studies on ethoxylated sodium monoalkyl sulfosuccinates show that they generally possess lower CMC values compared to the diester, SDOSS. researchgate.net For example, a series of ethoxylated sodium monooctyl sulfosuccinates with varying ethylene (B1197577) oxide units exhibited CMC values significantly lower than that of SDOSS. researchgate.net

Table 2: Critical Micelle Concentration (CMC) of Related Monoalkyl Sulfosuccinates at Various Temperatures

| Surfactant | Temperature (°C) | CMC (mol/L) |

| Ethoxylated Sodium Monooctyl Sulfosuccinate (9 EO units) | 25 | 1.1 x 10⁻⁴ |

| 35 | 1.4 x 10⁻⁴ | |

| 45 | 1.6 x 10⁻⁴ | |

| 55 | 1.8 x 10⁻⁴ | |

| Ethoxylated Sodium Monolauryl Sulfosuccinate (9 EO units) | 25 | 8.0 x 10⁻⁵ |

| 35 | 9.0 x 10⁻⁵ | |

| 45 | 1.1 x 10⁻⁴ | |

| 55 | 1.3 x 10⁻⁴ | |

| Data sourced from a study on ethoxylated sodium monoalkyl sulfosuccinates. researchgate.net |

Investigations into Micellar and Vesicular Aggregate Structures

The structure of the aggregates formed by sulfosuccinate surfactants is influenced by factors such as their molecular geometry, concentration, and the solution environment. Sodium bis(2-ethylhexyl) sulfosuccinate (AOT), a diester, is particularly known for its ability to form reverse micelles in nonpolar solvents and a rich variety of aqueous-phase behaviors, including multiple liquid crystalline phases. wikipedia.org Molecular dynamics simulations of AOT in a vacuum show the formation of reverse micelle-like aggregates where the polar headgroups and cations occupy a compact core, shielded by the hydrophobic tails. nih.gov

While the monoester, this compound, is expected to form standard micelles in aqueous solutions with a hydrophobic core and a hydrophilic shell, detailed structural investigations are not as prevalent as for its diester counterpart. The general structure of sulfosuccinate esters consists of a sulfonate headgroup and one (monoester) or two (diester) alkyl chains. wikipedia.org This structure dictates how the molecules pack to form aggregates. The presence of a single branched 2-ethylhexyl group in the monoester influences the geometry and packing parameter of the surfactant, which in turn determines the shape and size of the resulting micelles.

Influence of Environmental Parameters on Aggregation Behavior (e.g., temperature, ionic strength, solvent polarity)

The self-assembly of this compound into aggregates such as micelles is highly sensitive to the conditions of the surrounding medium. Key environmental factors including temperature, ionic strength, and the polarity of the solvent can significantly alter its aggregation characteristics, such as the critical micelle concentration (CMC) and the size and shape of the aggregates.

Temperature: The effect of temperature on the aggregation of this surfactant is complex. While studies on some antibody formulations show that the second virial coefficient (B2), a measure of colloidal stability, has little dependence on temperature between 20°C and 40°C, specific studies on microemulsions containing this compound indicate that temperature does influence conductivity, which is related to aggregate structure and interactions. nih.govjst.go.jp Generally, for ionic surfactants, an increase in temperature can affect the hydration of the headgroups and the solubility of the hydrophobic tails, leading to changes in the CMC and aggregation number.

Ionic Strength: The addition of electrolytes (increasing ionic strength) to a solution of this compound significantly promotes micellization. The added ions, particularly counterions (like Na+), screen the electrostatic repulsion between the negatively charged sulfonate headgroups of the surfactant molecules. This reduction in repulsion allows the surfactant monomers to pack more closely and form aggregates at a lower concentration, thus decreasing the CMC. Increased ionic strength can also lead to a growth in the size of the micelles. nih.gov The presence of salts can either stabilize or destabilize surfactant aggregates depending on whether the interactions are primarily repulsive or attractive. nih.gov

Solvent Polarity: Solvent polarity is a critical determinant of aggregation behavior. In highly polar solvents like water, the surfactant forms conventional micelles with a hydrophobic core. However, in nonpolar or apolar solvents, it famously forms reverse micelles (or water-in-oil microemulsions), where the polar headgroups form a core that can solubilize water, while the hydrophobic tails extend into the continuous nonpolar phase. nih.govunibs.itnih.gov Studies using deep eutectic solvents (DESs), which have tunable polarities, show that the spontaneity of aggregation is directly related to solvent parameters. nih.govnih.govresearchgate.net The critical aggregation concentration (cac) tends to decrease as the solvent becomes less favorable for the solvophobic part of the surfactant molecule. nih.govnih.gov The cohesiveness of the solvent, as well as its hydrogen bond donating or accepting ability, also plays a crucial role in determining the size and structure of the formed aggregates. nih.gov

| Parameter | General Effect on this compound Aggregation | Research Finding |

| Temperature | Complex; can alter CMC and aggregation number by affecting hydration and solubility. | The conductivity of microemulsions containing the surfactant is temperature-dependent, suggesting structural changes in the aggregates. jst.go.jp |

| Ionic Strength | Promotes micellization; decreases CMC and often increases aggregation number. | Added salts screen electrostatic repulsion between headgroups, which can stabilize aggregates. The specific effect depends on the nature of the interactions. nih.gov |

| Solvent Polarity | Determines the type of aggregate (micelle vs. reverse micelle) and the CMC. | In deep eutectic solvents, aggregation is governed by solvent polarity and cohesiveness. The surfactant forms reverse micelles in apolar media. nih.govnih.govnih.gov |

This table provides an interactive summary of the effects of environmental parameters on surfactant aggregation.

Aggregation Number Determination in Micellar Systems

The aggregation number (Nagg) is a fundamental characteristic of a micellar system, representing the average number of surfactant monomers that assemble to form a single micelle. For this compound, various techniques have been employed to determine this value.

One of the most common and reliable methods is fluorescence quenching . nih.gov This technique can be applied in both steady-state and time-resolved modes. nih.govresearchgate.net In a typical steady-state experiment, a fluorescent probe (fluorophore) that partitions into the micelles is used, along with a quencher molecule that also resides in the aggregates. nih.gov By measuring the decrease in fluorescence intensity as a function of the quencher concentration, and by knowing the total concentration of surfactant and its critical micelle concentration, the concentration of micelles can be determined. The aggregation number is then calculated by dividing the concentration of micellized surfactant by the concentration of micelles. nih.gov Time-resolved fluorescence quenching provides a more direct measurement by analyzing the decay kinetics of the fluorophore in the presence of the quencher. researchgate.net

Other techniques used to characterize aggregation include densitometry and tensiometry. nih.gov Molecular dynamics (MD) simulations also provide a powerful theoretical tool to investigate the structure and size of aggregates, showing that in a vacuum, the surfactant forms reverse micelle-like structures with a core of polar heads and cations. nih.govunibs.itrsc.org

Research has found that the aggregation number of this compound is significantly influenced by the surrounding conditions. For instance, in one study, the aggregation number of its counterpart, sodium di(2-ethylhexyl) phosphate (B84403) (NaDEHP), was found to be more than double that of DOSS under the studied experimental conditions. nih.gov The aggregation number can also show a linear dependence on the surfactant concentration above the CMC. researchgate.net

| Technique | Principle | Key Findings for Sulfosuccinate Systems |

| Fluorescence Quenching | Measures the quenching of a micelle-bound fluorophore by a quencher to determine micelle concentration. nih.gov | A reliable method for determining Nagg for various surfactant types under different conditions of ionic strength or temperature. nih.govresearchgate.net |

| Densitometry/Tensiometry | Measures changes in solution density and surface tension to infer aggregation properties. nih.gov | Used in conjunction with other methods to determine critical aggregation concentrations. nih.gov |

| Molecular Dynamics (MD) | Simulates the interactions between individual molecules to predict the structure of aggregates. nih.gov | In vacuo simulations show the formation of elongated, reverse micelle-like aggregates. nih.govunibs.itrsc.org |

This interactive table summarizes methods for determining the micelle aggregation number.

Solubilization Mechanisms within this compound Aggregates

The primary function of micelles and reverse micelles is to solubilize substances that are otherwise insoluble in the bulk solvent. This compound aggregates are particularly effective at this, capable of incorporating both hydrophilic and hydrophobic compounds.

Studies on Solubilization Capacity for Hydrophobic and Hydrophilic Compounds

The dual nature of the aggregates formed by this compound allows for versatile solubilization.

Hydrophilic Compounds: The most studied example of hydrophilic solubilization is the uptake of water into reverse micelles formed in nonpolar solvents like n-heptane or isooctane. capes.gov.brresearchgate.net The polar core of these reverse micelles, composed of the sulfonate headgroups and sodium counterions, creates a nanoscopic aqueous environment. The amount of water that can be solubilized is often expressed by the molar ratio of water to surfactant (W). This capacity is a key parameter in applications like microemulsion polymerization. springerprofessional.de Studies have also investigated the solubilization of other hydrophilic molecules, such as acrylamide (B121943), within reverse micelles. nih.gov

Hydrophobic Compounds: In aqueous solutions, conventional micelles of this compound solubilize hydrophobic compounds within their nonpolar core, which is formed by the ethylhexyl tails. For certain applications, such as improving drug delivery, related sulfosuccinate structures with highly lipophilic alkyl tails, like dioleyl sulfosuccinate, have been designed to enhance the solubilization and partitioning of hydrophobic drugs into organic phases. researchgate.net

Physicochemical Characterization of Solubilized Species within Micellar Cores

Spectroscopic techniques have provided detailed insights into the state and location of molecules solubilized within the aggregates.

For hydrophilic species , studies using Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy on water solubilized in reverse micelles have identified several distinct states of water molecules. capes.gov.br These include "anion-bound" water directly interacting with the sulfonate headgroup, "cation-bound" water associated with the Na+ counterion, "bulklike" water in the center of the pool, and "free" water. capes.gov.br The microstructure and hydrogen-bonding strength of this entrapped water vary with the total water content until a stable microemulsion is formed. capes.gov.br

For the solubilization of acrylamide in reverse micelles dispersed in carbon tetrachloride, FT-IR and NMR data, corroborated by small-angle X-ray scattering (SAXS), indicate that the acrylamide molecules are distributed uniformly among the micelles and are located primarily in the interfacial region, near the surfactant headgroups. nih.gov This confinement alters the typical hydrogen-bonded structure of solid acrylamide due to specific interactions with the surfactant. nih.gov

Inter-surfactant Interactions and Mixed Systems Research

Mixing this compound with other surfactants can lead to non-ideal behavior and synergistic effects, where the performance of the mixture is superior to that of the individual components.

Synergistic Effects in Binary and Ternary Surfactant Mixtures

Synergism in surfactant mixtures is highly valuable as it can enhance properties like surface tension reduction, foaming, and emulsification at lower total surfactant concentrations. mdpi.com This effect arises from favorable interactions between the different surfactant molecules in the mixed micelles and at interfaces.

Research has shown significant synergistic effects in binary mixtures of this compound (anionic) with nonionic or zwitterionic surfactants. researchgate.netspringerprofessional.deresearchgate.net For example, a mixture of this surfactant with lecithin (B1663433) at the water/oil interface demonstrated a maximum synergistic effect at a specific hydrophilic-lipophilic balance (HLB) value, allowing for the targeted formation of microemulsions. springerprofessional.deresearchgate.net Similarly, mixtures with nonionic surfactants like polyoxyethylene stearyl ethers show a maximum in water solubilization capacity at an optimal mole fraction of the nonionic component. researchgate.net

The strength of these interactions can be quantified using theoretical models, which calculate an interaction parameter (β). A negative value for β indicates attractive interactions and synergy in the mixed micelle formation. researchgate.net For ionic-nonionic mixtures, these synergistic effects are often driven by a reduction in the electrostatic repulsion between the ionic headgroups, allowing for more compact packing in the aggregate. researchgate.net The existence of a "critical synergistic concentration" (CSC) has been proposed, which is the concentration below which synergism in properties like foamability occurs. mdpi.com

| Mixture Component 1 | Mixture Component 2 | Observed Synergistic Effect | Reference |

| This compound (Anionic) | Lecithin (Zwitterionic) | Enhanced reduction of interfacial tension; optimized microemulsion formation. springerprofessional.de | springerprofessional.de |

| This compound (Anionic) | Polyoxyethylene (20) Sorbitan Trioleate (Nonionic) | Increased water solubilization capacity in reverse micelles. researchgate.net | researchgate.net |

| Cationic Surfactants | n-octanol (Nonionic) | Enhanced foamability and reduced surface tension at lower concentrations. nih.gov | nih.gov |

| Anionic Surfactants (e.g., SDS) | Non-ionic Surfactants | Negative deviation from ideal behavior, indicating attractive intermolecular interactions and synergism. researchgate.net | researchgate.net |

This interactive table presents examples of synergistic effects in various binary surfactant mixtures.

Formation and Properties of Mixed Micelles and Microemulsions

The self-assembly of surfactants into complex structures like micelles and microemulsions is a cornerstone of their utility. For sulfosuccinate esters, particularly in mixtures, these phenomena are of significant interest. The behavior of this compound, a monoester, can be understood in the context of related mono- and dialkyl sulfosuccinates, which are often studied in combination to tailor interfacial properties.

Mixed Micelle Formation and Properties

The combination of different types of surfactants can lead to the formation of mixed micelles, which often exhibit properties superior to those of the individual components, a phenomenon known as synergism. researchgate.net This is particularly relevant when combining anionic surfactants like sulfosuccinates with other surfactants, including non-ionic types.

Research has been conducted on mixed systems of sodium dioctyl sulfosuccinate (SDOSS), the dialkyl ester counterpart, and ethoxylated sodium monoalkyl sulfosuccinates. researchgate.net The ethoxylated monoalkyl sulfosuccinates incorporate both an anionic sulfonate group and non-ionic ethylene oxide (EO) units, creating an anionic-nonionic surfactant within a single molecule. researchgate.net This structure inherently provides a basis for studying mixed interactions.

Studies on mixtures of SDOSS with a series of ethoxylated sodium monococoyl sulfosuccinates (specifically E(14)SMCSS, where 14 is the number of ethylene oxide units) have demonstrated synergistic interactions. The critical micelle concentration (CMC) of the mixture is often lower than that of the individual components, indicating favorable conditions for mixed micelle formation. The properties of these mixed systems can be fine-tuned by altering the molar ratio of the components. For instance, in a mixed system of SDOSS and E(14)SMCSS, the minimum surface tension was achieved at a molar ratio of 0.6 SDOSS to 0.4 E(14)SMCSS. researchgate.net

The micellization process in these mixtures can be analyzed using regular solution theory to understand the interactions between the different surfactant molecules within the micelle. researchgate.net Thermodynamic parameters reveal that the presence of ethylene oxide units in the monoalkyl sulfosuccinate structure enhances their tendency for both micellization and adsorption at interfaces compared to the dialkyl sulfosuccinate alone. researchgate.net

Below is a data table showing the critical micelle concentration (CMC) for sodium dioctyl sulfosuccinate (SDOSS), an ethoxylated sodium monooctyl sulfosuccinate (E(14)SMOSS), and their mixtures at various molar fractions.

| Molar Fraction of SDOSS (α₁) | CMC (mmol/L) |

|---|---|

| 1.0 (Pure SDOSS) | 1.10 |

| 0.8 | 0.55 |

| 0.6 | 0.43 |

| 0.4 | 0.39 |

| 0.2 | 0.40 |

| 0.0 (Pure E(14)SMOSS) | 0.45 |

Data sourced from a study on mixed solutions of ethoxylated alkyl sulfosuccinate surfactants. researchgate.net

Microemulsion Formation and Properties

Microemulsions are thermodynamically stable, isotropic dispersions of oil and water stabilized by a surfactant film at the interface. wikipedia.orgnih.gov They can exist in various forms, including oil-in-water (o/w), water-in-oil (w/o), or bicontinuous structures, as classified by the Winsor system (Winsor I, II, III, and IV). researchgate.net

The literature on sulfosuccinate-based microemulsions is overwhelmingly dominated by the dialkyl ester, Sodium bis(2-ethylhexyl) sulfosuccinate, commonly known as AOT. researchgate.netwikipedia.orgmdpi.com AOT is particularly notable for its unusual ability to form microemulsions, especially w/o microemulsions, without the need for a co-surfactant. wikipedia.org

The formation and stability of AOT-based microemulsions are sensitive to several factors, including temperature and the salinity of the aqueous phase. mdpi.com An increase in temperature can alter the spontaneous curvature of the surfactant film, potentially causing a phase transition from a w/o droplet structure to a lamellar or o/w structure. mdpi.com Similarly, adjusting salinity can shift the phase equilibrium. For instance, in a system of AOT, water, and isooctane, increasing the NaCl concentration can transition the system from a Winsor I (o/w microemulsion with excess oil) to a Winsor III (bicontinuous microemulsion with excess oil and water) and subsequently to a Winsor II (w/o microemulsion with excess water) state. researchgate.net

The properties of these microemulsions, such as particle size and solubilization capacity, are dependent on parameters like the molar ratio of water to surfactant. The unique properties of AOT make it a model system for studying microemulsion behavior and a versatile component in creating structured fluids for various applications. researchgate.net While monoesters like this compound are effective emulsifiers, the specific and often spontaneous formation of microemulsions is a hallmark of its dialkyl counterpart, AOT. wikipedia.orgresearchgate.net

Mechanistic Applications in Advanced Materials Science and Industrial Processes

Role in Polymer Science and Polymerization Mechanisms

Disodium (B8443419) sulfosuccinate (B1259242) esters are utilized as surfactants in emulsion polymerization, a process that involves polymerizing a monomer in an emulsion. Their primary role is to stabilize the monomer droplets and the subsequently formed polymer particles, preventing them from coalescing.

In the emulsion polymerization of styrene (B11656), certain alkyl polyoxyethylene ether sulfosuccinate surfactants have been observed to become incorporated within the styrene droplets and the resulting polystyrene particles. scribd.com The mechanism and degree of this incorporation are influenced by the molecular structure of the surfactant, particularly the length of the polyoxyethylene (EO) group, which dictates the affinity between the surfactant, the monomer (styrene), and water molecules. scribd.com

The diester, sodium di(2-ethylhexyl) sulfosuccinate, also known as Aerosol-OT (AOT), is noted for its ability to form water-in-oil microemulsions (L2 phase), which can act as nanoreactors for polymerization. biomart.cn For instance, a polymerizable version of AOT has been used in microemulsion polymerization with methyl methacrylate (B99206) (MMA) to produce optically clear copolymers. biomart.cn This highlights the surfactant's role in creating a stable, nanoscale environment that facilitates the polymerization process. biomart.cn The ability of sulfosuccinates to significantly reduce surface tension at low concentrations is a key factor in their effectiveness as stabilizers in these systems. sigmaaldrich.com

Surfactants play a critical role in governing the final morphology of polymers synthesized in their presence. Research has demonstrated that the choice of sulfosuccinate surfactant and its concentration can directly influence the structure of the resulting polymer particles and composites.

For example, in the preparation of multihollow polymer spheres via a one-step emulsion polymerization of styrene, the effectiveness of the process depends on the specific sulfosuccinate surfactant used. scribd.com The difference in the chemical structure between surfactants, such as the length of an ether group, contributes to variations in the final polymer morphology. scribd.com

In copolymer systems, the surfactant can be integrated into the polymer structure, influencing its physical properties. Studies using a polymerizable derivative of sodium di(2-ethylhexyl) sulfosuccinate (AOT) in copolymers with methyl methacrylate (MMA) revealed that as the proportion of the surfactant monomer increased, the resulting copolymers formed substantially higher molecular weights. biomart.cn Furthermore, these copolymers exhibited a more compact structure, indicating that the surfactant component directly mediates the polymer's final conformation. biomart.cn

Anionic surfactants like sulfosuccinates are employed as doping agents in the synthesis of conducting polymers, such as polypyrrole (PPy). In this role, the surfactant anion is incorporated into the polymer structure during oxidative polymerization, which helps to neutralize the positive charges on the polymer backbone and contributes to the material's electrical conductivity.

Research on the chemical oxidative polymerization of polypyrrole has utilized sodium bis(2-ethylhexyl) sulfosuccinate (DEHS) as the dopant. sigmaaldrich.com The electrical properties of the resulting conducting polymer are highly dependent on the synthesis conditions. The electrical conductivity and the polymerization yield of the PPy doped with DEHS can be optimized by adjusting the molar ratio of the oxidant (e.g., ammonium (B1175870) persulfate) to the monomer (pyrrole). sigmaaldrich.com The use of DEHS as a dopant is confirmed through Fourier-transform infrared spectroscopy (FTIR) analysis of the synthesized polymer. sigmaaldrich.com

Below is a data table illustrating the impact of the oxidant-to-monomer ratio on the conductivity and yield of polypyrrole doped with sodium bis(2-ethylhexyl) sulfosuccinate.

| Oxidant/Monomer Molar Ratio | Polymerization Yield (%) | Conductivity (S/cm) |

| 0.1 | 78 | 1.2 x 10⁻² |

| 0.2 | 85 | 3.4 x 10⁻² |

| 0.5 | 90 | 5.6 x 10⁻² |

| 1.0 | 82 | 2.1 x 10⁻² |

| This table is generated based on findings reported in studies of polypyrrole doped with sodium bis(2-ethylhexyl) sulfosuccinate. sigmaaldrich.com |

In the field of materials engineering, sulfosuccinates are involved in the fabrication of advanced materials like electrospun fibers. Derivatives of Disodium Mono(2-ethylhexyl) Sulfosuccinate are specifically used in the synthesis of electrospun fibers designed for the tailored and controlled release of antibiotics. pharmaffiliates.comchemicalbook.compharmaffiliates.com This application leverages the surfactant's properties to create functional fibrous materials with applications in the medical and pharmaceutical fields. The closely related sodium di(2-ethylhexyl) sulfosuccinate is also utilized for similar purposes in creating electrospun fibers for controlled drug release. chemicalbook.com

Contributions to Interfacial Engineering and Process Optimization

Surfactants are a cornerstone of chemical Enhanced Oil Recovery (EOR) techniques, which aim to maximize the extraction of crude oil from reservoirs. evitachem.comvulcanchem.com The primary mechanisms by which they improve oil recovery are the significant reduction of interfacial tension (IFT) between oil and water and the alteration of the reservoir rock's wettability from oil-wet to water-wet. evitachem.com

Sulfosuccinate-based surfactants have been extensively investigated for these purposes. Formulations containing sodium di(2-ethylhexyl) sulfosuccinate are used in surfactant systems designed for EOR operations. scribd.com These systems can be incorporated into brine solutions of varying salinity and injected into subterranean formations to release trapped oil. scribd.com

Research into Alkaline Surfactant Polymer (ASP) flooding for limestone reservoirs has shown the effectiveness of sulfosuccinate surfactants. While a single surfactant can lower IFT, synergistic mixtures of surfactants can achieve the ultra-low IFT values (below 10⁻³ mN/m) necessary for mobilizing residual oil. Studies have demonstrated that such mixtures can reduce IFT to values between 0.0006 and 0.001 mN/m. This dramatic reduction in IFT, combined with significant wettability alteration, leads to substantial increases in oil recovery, with studies reporting additional recovery of 22% to 40%.

The table below summarizes findings on the impact of sulfosuccinate-based formulations on interfacial tension.

| Surfactant System | Salinity (ppm) | Other Additives | Interfacial Tension (IFT) (mN/m) |

| Single Sulfosuccinate | Varied | None | 0.005 - 0.05 |

| Surfactant Mixture (with Sulfosuccinate) | Varied | Polymer, Alkali | 0.0006 - 0.001 |

| MES Surfactant | 15,000 | 0.3% Na₂CO₃ | 6.97 x 10⁻³ |

| This table is generated from data in studies on sulfosuccinate and other surfactants for EOR applications. |

Detergency Mechanisms and Performance Enhancement Research

This compound, as an anionic surfactant, exhibits effective detergency through fundamental mechanisms aimed at reducing the interfacial tension between water and oily or solid soils, thereby facilitating their removal from surfaces. Its molecular structure, featuring a hydrophilic sulfonate head and a lipophilic 2-ethylhexyl tail, allows it to orient at interfaces, emulsify oils, and suspend particulate matter in the washing medium to prevent redeposition. atamankimya.com Sulfosuccinates, in general, are recognized for their excellent wetting and emulsifying properties which are central to their cleaning efficacy. atamanchemicals.comresearchgate.net They work by lowering the surface tension of water, which allows the cleaning solution to penetrate fabrics and lift away dirt and grime. atamankimya.com

Further research has explored the relationship between the molecular structure of sulfosuccinate surfactants and their cleaning performance. The branched nature of the 2-ethylhexyl group in this compound influences its solubility and surface activity, distinguishing its performance from linear alkyl sulfosuccinates. While sulfosuccinates are known for being mild cleansers, their cleaning power is potent enough for use in a variety of household and industrial cleaning agents. atamankimya.comwikipedia.org

| Property | Description |

| Primary Detergency Mechanism | Reduction of surface and interfacial tension, emulsification of oils, and suspension of solid particles. atamankimya.com |

| Key Performance Attributes | Excellent wetting, emulsifying, and dispersing properties. atamanchemicals.comresearchgate.net |

| Optimal Conditions | Effective at temperatures below 40°C and a pH range of 5-10. atamanchemicals.com |

| Enhancement Strategies | Blending with other surfactants (non-ionic, amphoteric) to improve foam and mildness. atamanchemicals.com |

Dispersing Agent Functionality in Pigment and Particulate Systems

The utility of this compound as a dispersing agent is critical in various industrial applications, particularly in systems containing pigments and other particulate matter. Its primary function is to adsorb onto the surface of particles, creating a stabilizing layer that prevents aggregation, flocculation, and settling. This is achieved through a combination of electrostatic repulsion from the charged sulfonate head group and steric hindrance provided by the bulky 2-ethylhexyl tail.

In the manufacturing of paints, inks, and coatings, maintaining a stable and uniform dispersion of pigment particles is essential for achieving desired properties such as color strength, gloss, and viscosity. This compound and its derivatives are utilized to enhance the dispersion of pigments in both aqueous and non-aqueous media. pcc.eu For example, in printing inks, it can improve pigment dispersion and enhance penetration. pcc.eu Similarly, it is used as a dispersant for dyes in plastics processing. pcc.eu The effectiveness of a dispersing agent is often evaluated by its ability to reduce the viscosity of a pigment slurry at a given solids loading, which is indicative of a well-dispersed system. Research has shown that the addition of a sulfosuccinate-based dispersing agent can significantly improve the dispersibility of pigments. google.com

Beyond pigments, this compound also finds application in the dispersion of other particulates. In the construction industry, it can be used to disperse components within building materials. pcc.eu It also acts as an emulsifier in emulsion polymerization processes, where it helps to stabilize the growing polymer particles and prevent coagulation. pcc.eucosoonchem.com The choice of a specific sulfosuccinate for a particular application depends on factors such as the nature of the particles to be dispersed, the properties of the continuous phase (the liquid medium), and the desired stability of the final dispersion.

| Application | Function of this compound |

| Printing Inks | Enhances pigment dispersing properties and improves penetration. pcc.eu |

| Plastics Processing | Acts as a dispersant for dyes and hydrophobic resins. pcc.eu |

| Emulsion Polymerization | Functions as an emulsifier to stabilize polymer dispersions. pcc.eucosoonchem.com |

| Construction Industry | Used as a dispersing agent for components in building materials. pcc.eu |

Foam Generation and Stability Research for Industrial Applications

This compound, like many surfactants, has the ability to generate foam, which is a dispersion of a gas in a liquid. The formation of foam is a direct consequence of the surfactant's ability to lower the surface tension of the liquid, allowing for the creation of new gas-liquid interfaces with less energy input. The structure of the surfactant molecule, with its hydrophilic and hydrophobic moieties, allows it to align at the air-water interface, creating a film that entraps air bubbles. researchgate.net

The stability of the foam generated is a critical parameter in many industrial processes. A stable foam is characterized by its ability to resist the coalescence of bubbles and the drainage of liquid from the foam structure. Research has shown that the stability of foams can be influenced by the concentration of the surfactant. For instance, in a study on a related compound, as the surfactant concentration increased, the system generated more and smaller gas bubbles, leading to slower bubble coalescence and thus more stable foam. nih.gov

In some applications, such as in certain cleaning products and personal care items, a rich and stable foam is a desirable characteristic. atamanchemicals.com However, in other industrial processes, such as in high-speed textile processing or automatic dishwashing, foam can be problematic. google.com Research has also been conducted on controlling or reducing the foaming properties of sulfosuccinates when necessary. google.com

| Research Area | Key Findings |

| Effect of Concentration on Foam | Increasing surfactant concentration generally leads to the generation of more, smaller bubbles and increased foam stability. nih.gov |

| Foam in Enhanced Oil Recovery (EOR) | Sulfosuccinates are used to stabilize CO2 foams for improved oil extraction. bohrium.comrsc.org |

| Synergistic Effects with Nanoparticles | The combination of sulfosuccinates with nanoparticles like SiO2 can significantly enhance foam stability by forming a protective shell around bubbles. bohrium.comrsc.org |

| Control of Foaming | Research has been conducted to mitigate foam formation in applications where it is undesirable. google.com |

Advanced Analytical and Spectroscopic Characterization of Disodium Mono 2 Ethylhexyl Sulfosuccinate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating and quantifying Disodium (B8443419) Mono(2-ethylhexyl) Sulfosuccinate (B1259242), particularly in complex mixtures such as commercial formulations and environmental samples.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as a powerful and widely adopted technique for the analysis of Disodium Mono(2-ethylhexyl) Sulfosuccinate, often referred to as dioctyl sulfosuccinate (DOSS) in analytical literature. This method offers high sensitivity and selectivity, enabling the detection and quantification of the compound at trace levels. nih.gov A common approach involves a one-step extraction into acetonitrile (B52724), followed by filtration and analysis using LC-MS/MS (tandem mass spectrometry). psu.edu To account for matrix effects and potential analyte loss during extraction, a deuterated internal standard like sodium bis(2-ethylhexyl-d17)sulfosuccinate is often employed. psu.edu

For enhanced sensitivity and precision, triple quadrupole mass spectrometers are frequently utilized over ion trap instruments. psu.edu The analysis is typically performed on a C18 reversed-phase column with a gradient elution of acetonitrile and water. psu.edu Data acquisition is commonly carried out using heated electrospray ionization (ESI) in negative mode. nih.gov

Table 1: LC-MS Parameters for this compound Analysis

| Parameter | Details |

| Extraction Solvent | Acetonitrile psu.edu |

| Internal Standard | Sodium bis(2-ethylhexyl-d17)sulfosuccinate (d-34 DOSS) psu.edu |

| Chromatographic Column | Zorbax RRHD SB-C18, 50 mm X 2.1 mm id X 1.8 µm dp psu.edu |

| Column Temperature | 45°C psu.edu |

| Flow Rate | 0.30 mL/min psu.edu |

| Mobile Phase | Gradient of acetonitrile and water psu.edu |

| Ionization Mode | Heated Electrospray Ionization (ESI) in negative mode nih.gov |

| Mass Spectrometer | Triple Quadrupole or Time-of-Flight (ToF) psu.eduresearchgate.net |

Micellar Electrokinetic Chromatography (MEKC) is a variation of capillary electrophoresis (CE) that facilitates the separation of both neutral and charged analytes. wikipedia.orgeurjchem.com In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudostationary phase. wikipedia.orgeurjchem.com The separation mechanism is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. nih.gov

This compound, also known as Aerosol OT (AOT), can be employed as the surfactant to form the pseudostationary phase in MEKC. nih.govnih.gov This has been demonstrated in the separation of various compounds, such as synthetic food antioxidants. nih.gov The effectiveness of the separation depends on optimizing several variables, including the concentration of the surfactant, the composition of the buffer, pH, and the applied voltage. nih.gov

Studies have characterized the properties of this compound when used as a pseudostationary phase. For instance, it has been shown to provide a wider separation window and a more hydrophobic environment compared to other surfactants like sodium di(2-ethylhexyl) phosphate (B84403) (NaDEHP) under certain MEKC experimental conditions. nih.gov The critical aggregation concentration for this compound has been determined to be 1.80 mM. nih.gov The choice of surfactant in MEKC is critical, as it significantly influences the separation of hydrophobic compounds. nih.gov

Spectroscopic Investigations of Molecular and Aggregate Structure

Spectroscopic techniques are vital for probing the molecular structure, conformational details, and aggregation behavior of this compound.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the molecular structure and interactions of this compound. FT-IR spectroscopy has been used to confirm the chemical structure of synthesized sulfosuccinate surfactants by identifying characteristic absorption bands. researchgate.net For instance, the presence of ester (COO), sulfonate (SO3Na), and alkyl (CH2, CH3) groups can be confirmed. researchgate.net

These techniques are particularly powerful for studying the structure of reverse micelles and water-in-oil microemulsions formed by this surfactant. acs.org By analyzing the vibrational spectra, researchers can investigate the conformational changes and intermolecular interactions that occur upon aggregation and encapsulation of water.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of this compound and its analogs. Both ¹H NMR and ¹³C NMR are employed to verify the successful synthesis of sulfosuccinate-based surfactants. nih.gov The chemical shifts and coupling patterns in the NMR spectra provide a detailed map of the molecule's proton and carbon framework. researchgate.net

For example, in the ¹H NMR spectrum of an ethoxylated sodium monoalkyl sulfosuccinate, distinct signals corresponding to the methyl (CH₃), methylene (B1212753) ((–CH₂)n), ester-adjacent methylene (COO–CH₂), and other specific protons can be identified and assigned. researchgate.net The disappearance of signals from starting materials, such as the carboxylic acid proton (COOH), confirms the completion of the reaction. researchgate.net Beyond structural verification, NMR can also be used to study intermolecular interactions and the dynamics of micelle formation.

Table 2: Key Spectroscopic Data for Sulfosuccinate Surfactants

| Spectroscopic Technique | Key Findings and Applications |

| FT-IR | Confirmation of functional groups: ester (COO), sulfonate (SO₃Na), and alkyl (CH₂, CH₃). researchgate.net |

| ¹H NMR | Structural elucidation through chemical shifts of protons in different chemical environments. researchgate.net |

| ¹³C NMR | Confirmation of the carbon skeleton of the surfactant molecule. nih.gov |

Fluorescence spectroscopy is a highly sensitive method used to investigate the micellization process and the dynamics of aggregates formed by this compound. This technique often utilizes fluorescent probes that partition into the micelles, and changes in their fluorescence properties provide information about the micellar environment.

Fluorescence quenching studies are commonly employed to determine the micelle aggregation number, which is the average number of surfactant molecules in a micelle. researchgate.net The micropolarity within the micelle can also be assessed using fluorescent probes whose emission spectra are sensitive to the polarity of their surroundings. researchgate.net Research on related sulfosuccinate surfactants has shown that factors such as the length of a spacer group in gemini (B1671429) surfactants can influence the aggregation number and micropolarity. researchgate.net These studies are crucial for understanding how the structure of the surfactant affects its self-assembly behavior in aqueous solutions. researchgate.net

Scattering Techniques for Size and Structure Determination

The self-assembly of surfactants like this compound into aggregates such as micelles is fundamental to their function. Scattering techniques are powerful, non-invasive methods used to determine the size, shape, and distribution of these nanoscale structures in solution. By analyzing how light or X-rays are scattered by the surfactant aggregates, detailed information about their morphology and behavior can be elucidated.

Dynamic Light Scattering (DLS) for Aggregate Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary technique for measuring the size of submicron particles and molecules in a liquid. amanote.comresearchgate.net The method is particularly well-suited for analyzing the hydrodynamic size of surfactant micelles and their distribution in a dispersed system. researchgate.net

The fundamental principle of DLS involves illuminating a sample with a laser beam and analyzing the time-dependent fluctuations in the intensity of the scattered light. researchgate.net These fluctuations are caused by the random, thermally-driven movement of the aggregates in the solution, known as Brownian motion. researchgate.net Smaller particles diffuse more rapidly through the solvent, causing rapid fluctuations in scattered light intensity, whereas larger particles move more slowly, leading to slower fluctuations. researchgate.net

An autocorrelator measures the degree of similarity between the signal at a time t and a later time, t+τ. This generates an autocorrelation function, which can be analyzed to determine the translational diffusion coefficient (D) of the particles. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic diameter (dн), which is the diameter of a hypothetical hard sphere that diffuses at the same rate as the aggregate being measured. researchgate.net

While specific DLS research findings for this compound are not extensively documented in publicly available literature, the technique is standard for characterizing analogous surfactant systems. A typical DLS analysis would provide the mean hydrodynamic diameter of the micelles, as well as the Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. researchgate.net A PDI value below 0.1 indicates a highly monodisperse (uniform) population of micelles, while values approaching 1.0 suggest a very broad size distribution.

Illustrative DLS Data for this compound Micelles

The following table represents typical data that would be obtained from a DLS experiment on an aqueous solution of this compound above its critical micelle concentration (CMC) at a controlled temperature.

| Parameter | Value | Description |

| Z-Average Diameter (d.nm) | 4.8 nm | The intensity-weighted mean hydrodynamic diameter of the micelles. |

| Polydispersity Index (PDI) | 0.18 | A dimensionless value indicating a relatively narrow and homogenous micelle size distribution. |

| Diffusion Coefficient (D) | 1.01 x 10⁻¹⁰ m²/s | The measured translational diffusion coefficient of the micelles in the solvent. |

| Measurement Temperature | 25.0 °C | Standard temperature for characterization. |

| Scattering Angle | 173° | The angle at which the scattered light is detected (backscatter). |

Note: The data in this table is illustrative and represents expected values for a single-chain anionic surfactant of similar structure. It is intended to demonstrate the type of information generated by DLS analysis.

Small-Angle X-ray Scattering (SAXS) for Micellar Morphology

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the nanoscale structure, shape, and size of particles and macromolecules. wikipedia.org For surfactant science, SAXS provides detailed information beyond the simple hydrodynamic diameter offered by DLS, including the shape (e.g., spherical, ellipsoidal, cylindrical) and internal dimensions of micelles. wikipedia.orgnih.gov

The technique works by passing a collimated beam of X-rays through a sample and measuring the intensity of the elastically scattered X-rays at very small angles (typically 0.1–10°). wikipedia.org The scattering pattern arises from electron density differences within the sample, such as the contrast between the surfactant micelles and the surrounding solvent. nih.gov The angle at which the X-rays are scattered is inversely related to the size of the scattering object; larger structures scatter at smaller angles, while smaller features contribute to scattering at wider angles. rigaku.com

By analyzing the full scattering curve (intensity I versus scattering vector q), a form factor, P(q), can be determined. The form factor is characteristic of the shape and size of the individual scattering particles. acs.org For instance, the scattering profile for spherical micelles will differ distinctly from that of elongated, ellipsoidal micelles. At higher concentrations, a structure factor, S(q), which describes the interactions and spatial arrangement between micelles, also becomes significant. acs.org

For a surfactant like this compound, SAXS analysis could definitively determine whether the micelles are spherical or adopt a more complex shape. Fitting the experimental SAXS data to various theoretical models allows for the precise determination of parameters like the radius of gyration (Rg), the core radius of the micelle (comprising the hydrophobic tails), and the thickness of the outer shell (comprising the hydrophilic headgroups).

Illustrative SAXS-Derived Parameters for this compound Micelles

This table presents plausible morphological data for micelles of this compound as would be determined by fitting SAXS scattering data to a core-shell model.

| Parameter | Value | Description |

| Assumed Micelle Shape | Ellipsoidal | The best-fit model for the scattering data, suggesting a non-spherical shape. |

| Radius of Gyration (Rg) | 1.9 nm | A measure of the overall size of the micelle. |

| Hydrophobic Core Radius | 1.5 nm | The radius of the micelle's core, formed by the 2-ethylhexyl chains. |

| Hydrophilic Shell Thickness | 0.9 nm | The thickness of the outer layer containing the sulfosuccinate headgroups and associated ions. |

| Aggregation Number (N_agg) | ~45 | The average number of individual surfactant molecules that form a single micelle. |

Note: The data in this table is illustrative, based on typical values for similar anionic surfactants, and represents the expected output from a SAXS experiment. It serves to demonstrate the detailed structural insights provided by the technique.

Environmental Fate and Degradation Research of Disodium Mono 2 Ethylhexyl Sulfosuccinate

Abiotic Degradation Pathways and Mechanisms

The abiotic degradation of Disodium (B8443419) Mono(2-ethylhexyl) Sulfosuccinate (B1259242) in the environment is primarily governed by hydrolysis and photodegradation. While specific research on the mono(2-ethylhexyl) form is limited, studies on the closely related diester, dioctyl sulfosuccinate (DOSS), provide significant insights into the likely degradation pathways.

Hydrolysis of the ester linkage is a key abiotic degradation pathway. In aqueous environments, the ester bond can be cleaved, leading to the formation of Monooctyl Sulfosuccinate (MOSS) and 2-ethylhexanol. This reaction is influenced by pH, with hydrolysis being more pronounced in alkaline conditions. Research on DOSS has shown that it is stable in acidic and neutral solutions but undergoes hydrolysis in alkaline solutions echemi.com. The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group.

Photodegradation, or the breakdown of the compound by light, is another significant abiotic process. Studies on DOSS have demonstrated that it photodegrades when exposed to environmentally relevant light sources, such as a solar simulator, with half-lives in the order of days nih.gov. The rate of photodegradation is significantly faster under ultraviolet (UV) light with a wavelength of 254 nm, where the half-life can be reduced to hours nih.gov. The primary photodegradation product of DOSS is also a monoester, indicating the cleavage of one of the octyl chains nih.gov. It is therefore expected that Disodium Mono(2-ethylhexyl) Sulfosuccinate would also be susceptible to photodegradation, likely through mechanisms involving the excitation of the molecule by UV radiation, leading to bond cleavage.

Biotic Degradation Processes and Microbial Interactions

The biodegradation of this compound is a crucial process in its removal from the environment. As a member of the alkyl sulfosuccinate class of surfactants, it is expected to be biodegradable by various microorganisms.

Research on the primary biodegradation of a series of sodium alkyl sulfosuccinates by mixed bacterial cultures has shown that these compounds can be effectively degraded nih.gov. The process of primary biodegradation for alkyl sulfosuccinates can be described by first-order reaction kinetics nih.gov. The rate of this biodegradation is influenced by the structure of the alkyl chain; for instance, terminal branching of the alkyl chain does not appear to significantly affect the rate of primary biodegradation nih.gov. This suggests that the branched 2-ethylhexyl group in this compound would not hinder its initial breakdown by microbial action.

Studies on the biodegradation of the related compound, DOSS, in various environmental matrices further support the susceptibility of sulfosuccinates to microbial degradation. For example, DOSS has been shown to biodegrade in river water, with degradation rates of 91-97.7% over several days, following a lag period echemi.com. In aerobic sewage, DOSS biodegraded by 83% after 20 days echemi.com. Furthermore, in river sediments, DOSS showed significant biodegradation (55-94%) within three days echemi.com. These findings indicate that microbial communities in soil and water possess the necessary enzymatic machinery to break down the sulfosuccinate structure. The initial step in the biodegradation of the monoester is likely the enzymatic hydrolysis of the ester bond, similar to the abiotic pathway, leading to the formation of sulfosuccinic acid and 2-ethylhexanol, which can then be further metabolized by microorganisms.

Formation and Monitoring of Degradation Products in Environmental Matrices

The degradation of this compound, as with its diester counterpart DOSS, results in the formation of specific degradation products that can be monitored in various environmental settings. The primary degradation product of interest is Monooctyl Sulfosuccinate (MOSS).

The formation of MOSS from the degradation of DOSS has been confirmed in marine microcosm studies nih.gov. This conversion can occur through both abiotic and biotic pathways. The monitoring of both the parent compound and its degradation products is crucial for a comprehensive understanding of its environmental fate and persistence. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a commonly employed analytical technique for the simultaneous monitoring of DOSS and MOSS in environmental samples nih.govresearchgate.net.

The development of sensitive analytical methods allows for the detection of these compounds at low concentrations in complex matrices like seawater. For instance, a high-resolution mass spectrometry method has been developed for the environmental impact monitoring of oil spill dispersants, which includes the analysis of DOSS and MOSS nih.gov. This method has a practical lower limit of quantitation of 0.5 nM for each analyte nih.gov. Such methods are essential for tracking the disappearance of the parent surfactant and the appearance and subsequent dissipation of its metabolites in the environment.

Analysis of Monooctyl Sulfosuccinate (MOSS) as a Key Metabolite

Monooctyl Sulfosuccinate (MOSS) is a key metabolite in the degradation of dioctyl sulfosuccinate (DOSS), and by extension, would be a primary degradation product of this compound through the loss of the 2-ethylhexyl group. The analysis of MOSS is therefore critical in assessing the environmental fate of these surfactants.

Liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) has been successfully used to monitor both DOSS and its degradation product, MOSS nih.gov. This technique allows for the chromatographic resolution of MOSS from its isomers, ensuring accurate quantification nih.gov. The simultaneous analysis of both the parent compound and MOSS provides a more accurate picture of the persistence of the surfactant in the environment, as the disappearance of the parent compound is accompanied by the formation of the metabolite nih.govresearchgate.net.

Stability Studies in Relevant Environmental Conditions (e.g., seawater)

Studies on DOSS have highlighted its instability in seawater, especially at elevated temperatures. The recovery of DOSS was found to be stable for up to 13 days at 5°C, but for less than 8 days at temperatures of 15°C or higher researchgate.net. After 3 days at temperatures at or above 15°C, the stability of DOSS was influenced by multiple factors, including temperature, microbial activity, and aeration researchgate.net. This suggests that in warmer marine environments, the degradation of sulfosuccinate surfactants would be more rapid.

Interactive Data Table: Degradation of Dioctyl Sulfosuccinate (DOSS) in River Water

| Concentration (ppm) | Degradation (%) | Time (days) | Lag Period (days) |

| 12.9 | 95 | 12 | 6 |

| 4.5 | 91 | 12 | 6 |

| 3.3 | 91 | 17 | 6 |

| 11.3 | 97.3 | 6 | Not specified |

| 12.9 | 97.7 | 3 | Not specified |

Data sourced from a river die-away screen test of bis(2-ethylhexyl)sodium sulfosuccinate echemi.com.

Theoretical and Computational Modeling of Disodium Mono 2 Ethylhexyl Sulfosuccinate Systems

Molecular Dynamics (MD) Simulations of Interfacial Behavior and Aggregate Formation

Molecular dynamics (MD) simulations have become an indispensable tool for studying the structure, stability, and dynamics of sulfosuccinate (B1259242) surfactant systems at an atomistic level. These simulations model the interactions between surfactant molecules, solvent, and ions over time, providing a detailed picture of aggregate formation and interfacial phenomena.

Studies on sodium bis(2-ethylhexyl) sulfosuccinate (often abbreviated as AOT or DOSS), a structurally related and extensively studied surfactant, offer significant insights. MD simulations reveal that in nonpolar solvents or in a vacuum, these surfactants spontaneously form reverse micelle-like aggregates. nih.govunibs.itrsc.org The core of these aggregates is comprised of the polar sulfosuccinate headgroups and sodium counterions, forming a compact, solid-like center. nih.govrsc.org Surrounding this polar core is an outer layer of the hydrophobic 2-ethylhexyl chains, which extend into the nonpolar medium. nih.gov

Furthermore, MD simulations are used to investigate the fragmentation patterns of charged aggregates, which is particularly relevant for understanding mass spectrometry experiments. These simulations show that the way an aggregate breaks apart is highly dependent on its charge state, and the results show good agreement with experimental data at low collision voltages. nih.gov

MD simulations are particularly powerful for exploring the self-assembly of sulfosuccinates in the presence of water, especially in the context of water-in-oil microemulsions and the behavior of water nanodroplets. Simulations of aqueous solutions of sodium bis(2-ethylhexyl) sulfosuccinate under electrospray ionization (ESI) conditions have been performed to understand the dynamic processes involved. nih.gov These simulations track the behavior of water droplets containing a fixed number of surfactant anions and a varying number of sodium cations at different temperatures. nih.gov

The simulations show that as the water evaporates from the nanodroplet, the surfactant molecules, initially arranged as a direct micelle (hydrophobic tails inward), rapidly invert their structure in the vacuum of the simulation. nih.gov The hydrophilic headgroups and sodium ions, surrounded by the remaining water molecules, move toward the interior of the aggregate. nih.gov The rate of water evaporation and the extent of droplet fission (breaking apart) are dependent on both the temperature and the initial charge state of the droplet. nih.gov For instance, at a higher temperature of 400 K, water evaporation is more rapid and fragmentation is more extensive compared to 300 K. nih.gov

Dissipative particle dynamics (DPD), a coarse-grained simulation technique, has also been used to study the self-assembly of sulfosuccinate surfactants in different solvent environments. researchgate.netrsc.org These models predict that in hydrophobic solvents, the surfactant forms small reverse micelles, while in aqueous environments, it forms lamellar (layered) structures, which aligns well with experimental findings. researchgate.netrsc.org Interestingly, in solvents of intermediate polarity, simulations predict the formation of large, internally structured aggregates where the surfactant headgroups cluster inside, surrounded by a continuous phase of the hydrocarbon tails. rsc.org

Force Field Development and Validation for Sulfosuccinate Structures

The accuracy of MD simulations is fundamentally dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. Developing and validating accurate force fields for sulfosuccinate structures is a critical area of research. An effective force field must correctly reproduce a range of experimental properties, including structural, thermodynamic, and dynamic characteristics. psgraw.com

Force fields can be all-atom (AA), where every atom is explicitly represented, or united-atom (UA), where groups of atoms (like -CH2- and -CH3) are treated as single interaction sites. While AA force fields are generally more accurate for properties like surface tension, they are computationally more expensive. psgraw.com UA models offer a computationally cheaper alternative, but existing models have sometimes failed to accurately reproduce key thermodynamic properties like surface tension for anionic surfactants. psgraw.comnih.gov

The development of a new force field often involves refining existing parameters. For anionic surfactants, researchers have successfully scaled Lennard-Jones parameters (which define van der Waals interactions) to better match experimental surface tension data. psgraw.comnih.gov The validation of a new force field is a systematic process. nih.gov It involves comparing simulation results against a wide array of experimental data. For sulfated and sulfonated molecules, a key challenge is accurately capturing the interactions of the highly charged sulfate/sulfonate groups with counterions and water. biorxiv.org Recent work on glycosaminoglycans (GAGs), which contain sulfated groups, compared several nonpolarizable, polarizable, and charge-scaled force fields against high-level quantum mechanics simulations (ab initio molecular dynamics, or AIMD). biorxiv.org The study found that only force fields with scaled charges could satisfactorily reproduce the reference data for ion binding, while other models, including explicitly polarizable ones, performed poorly, leading to unrealistic aggregation. biorxiv.org This highlights the critical importance of rigorous parameterization and validation for sulfated and sulfonated compounds like sulfosuccinates.

Modeling of Micellar Properties (e.g., compressibility) and Solubilization Sites

Computational models are extensively used to predict and understand the collective properties of surfactant micelles, such as their size, shape, compressibility, and ability to solubilize other molecules.

For reverse micelles of sodium bis(2-ethylhexyl) sulfosuccinate in oil, a simple model based on the effective medium theory has been developed to analyze their compressibility. aps.org By combining high-precision densimetry, ultrasound velocimetry, and small-angle X-ray scattering (SAXS) data, this model allows for the calculation of physical parameters of both the surfactant film and the enclosed water core. aps.org A notable finding from this model is that the "free" water at the center of the reverse micelle is approximately twice as compressible as bulk water. aps.org The model also shows that the nature of the oil phase influences these micellar parameters. aps.org

The dynamics within micelles have been investigated using nuclear magnetic resonance (NMR) spectroscopy combined with theoretical models. For disodium (B8443419) 4-alkyl-3-sulfonatosuccinates, a "two-step" model was applied to analyze the relaxation of carbon-13 nuclei. nih.gov This provides information on the mobility and order of the carbon chains inside the micelle. The results indicate that the order and motion within these two-headed surfactant micelles are distinctly different from those of typical single-headed surfactants, especially near the headgroup region. nih.gov